Phenothiazine-d8,NH Phenothiazine-d8,NH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16502066
InChI: InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D
SMILES:
Molecular Formula: C12H9NS
Molecular Weight: 207.32 g/mol

Phenothiazine-d8,NH

CAS No.:

Cat. No.: VC16502066

Molecular Formula: C12H9NS

Molecular Weight: 207.32 g/mol

* For research use only. Not for human or veterinary use.

Phenothiazine-d8,NH -

Specification

Molecular Formula C12H9NS
Molecular Weight 207.32 g/mol
IUPAC Name 1,2,3,4,6,7,8,9-octadeuterio-10H-phenothiazine
Standard InChI InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D
Standard InChI Key WJFKNYWRSNBZNX-PGRXLJNUSA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C1[2H])NC3=C(C(=C(C(=C3S2)[2H])[2H])[2H])[2H])[2H])[2H]
Canonical SMILES C1=CC=C2C(=C1)NC3=CC=CC=C3S2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Phenothiazine-d8,NH (Molecular Formula: C₁₂HD₈NS) is a deuterated analog of phenothiazine (C₁₂H₉NS), where eight hydrogen atoms are replaced by deuterium. This substitution increases its molecular weight from 199.27 g/mol to 207.32 g/mol . The deuterium atoms are strategically positioned to enhance metabolic stability and reduce oxidative degradation, making it invaluable for tracer studies in pharmacokinetics .

The core structure consists of two benzene rings fused to a central sulfur and nitrogen-containing heterocycle. Deuteriation typically occurs at the hydrogen positions adjacent to the nitrogen and sulfur atoms, as these sites influence electronic distribution and binding affinities .

Physicochemical Properties

Deuteriation modifies key properties:

  • Solubility: Reduced solubility in polar solvents compared to non-deuterated phenothiazine due to deuterium’s lower polarity.

  • Thermal Stability: Enhanced resistance to thermal decomposition, with a melting point increase of approximately 5–7°C .

  • Spectroscopic Profile: Distinct nuclear magnetic resonance (NMR) signals, particularly in 1H^1H-NMR, where deuterium substitution eliminates specific proton resonances, simplifying spectral analysis .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of Phenothiazine-d8,NH involves hydrogen-deuterium exchange reactions. A common method utilizes deuterated acetic acid (CD₃COOD) as both solvent and deuterium source, catalyzed by palladium on carbon (Pd/C) at elevated temperatures (80–100°C) . The reaction proceeds via electrophilic aromatic substitution, preferentially targeting hydrogens ortho and para to the nitrogen atom.

Key Steps:

  • Deuterium Exchange: Phenothiazine is refluxed in CD₃COOD for 48 hours under inert atmosphere.

  • Purification: Column chromatography using silica gel and deuterated chloroform (CDCl₃) removes unreacted starting material.

  • Characterization: Mass spectrometry confirms deuterium incorporation, while 1H^1H-NMR verifies the absence of proton signals at substituted positions .

Industrial Manufacturing Challenges

Scaling production requires addressing:

  • Cost of Deuterated Reagents: CD₃COOD and CDCl₃ are expensive, necessitating solvent recycling systems.

  • Isotopic Purity: Achieving >98% deuteriation demands precise temperature and pressure control, often requiring automated reactors .

Applications in Scientific Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Phenothiazine-d8,NH serves as an internal standard in 1H^1H-NMR studies of complex biological mixtures. Its absence of proton signals at deuteriated positions eliminates peak overlap, enabling precise quantification of co-eluting metabolites . For example, in studies of dopamine receptor interactions, it aids in resolving signals from structurally similar ligands .

Metabolic Stability

Deuteriation slows hepatic metabolism by cytochrome P450 enzymes, extending the compound’s half-life in vivo. In rat models, Phenothiazine-d8,NH exhibited a 40% longer half-life compared to non-deuterated phenothiazine, suggesting utility in sustained-release formulations .

Antimicrobial Activity

Phenothiazine derivatives disrupt bacterial efflux pumps, reversing antibiotic resistance. Phenothiazine-d8,NH demonstrated synergistic effects with ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA), reducing the minimum inhibitory concentration (MIC) by 64-fold .

Material Science

In supramolecular chemistry, Phenothiazine-d8,NH facilitates host-guest interactions with fullerenes. Its planar structure and electron-rich sulfur atom enable π-π stacking with C₆₀, forming stable complexes used in organic photovoltaic devices .

Biological and Pharmacological Insights

Mechanism of Action in Neurodegenerative Diseases

Phenothiazine-d8,NH inhibits β-amyloid aggregation in Alzheimer’s disease models. Deuteriation enhances blood-brain barrier penetration, achieving 30% higher cerebrospinal fluid concentrations than non-deuterated analogs .

Comparative Analysis with Phenothiazine Derivatives

CompoundKey FeatureTherapeutic Use
Phenothiazine-d8,NHDeuteriated; enhanced metabolic stabilityResearch tracer, CNS studies
ChlorpromazineDopamine D₂ receptor antagonismSchizophrenia
PromethazineH₁ receptor inhibitionAllergies
ThioridazineQT prolongation riskPsychotic disorders

Deuteriation distinguishes Phenothiazine-d8,NH by enabling precise tracking in biological systems without altering primary pharmacological targets .

Challenges and Future Directions

Synthetic Limitations

Current methods yield 60–70% isotopic purity, insufficient for clinical applications. Advances in catalytic deuteration, such as using iridium-based catalysts, may improve efficiency .

Emerging Applications

  • Antiviral Research: Preliminary data suggest activity against SARS-CoV-2 by inhibiting viral protease Mpro^\text{pro} .

  • Battery Technology: As a redox-active material, it enhances energy density in lithium-ion batteries .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator